2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile
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Overview
Description
2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile is a chemical compound known for its unique structure and potential applications in various fields. It is a Schiff base derivative, which is a class of compounds typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and have been widely studied for their biological and chemical properties.
Preparation Methods
The synthesis of 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 5-phenyl-3-furonitrile in the presence of an appropriate catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings, using reagents like halogens or alkylating agents.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic and electronic properties.
Biology: The compound has shown potential as an enzyme inhibitor and has been investigated for its antimicrobial and anticancer activities.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities, including its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity. It may also interact with cellular pathways, leading to the inhibition of specific enzymes or the modulation of signaling pathways involved in disease processes .
Comparison with Similar Compounds
2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile can be compared with other Schiff base derivatives, such as:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-23-18-9-13(7-8-16(18)22)12-21-19-15(11-20)10-17(24-19)14-5-3-2-4-6-14/h2-10,12,22H,1H3/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMGIQQWRRFVNY-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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